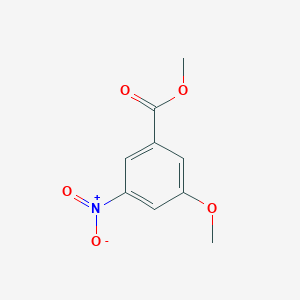

3-メトキシ-5-ニトロ安息香酸メチル

概要

説明

Methyl 3-methoxy-5-nitrobenzoate is an organic compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is an ester of 3-methoxy-5-nitrobenzoic acid and methanol. It is a colorless, hygroscopic solid that is soluble in organic solvents and has a melting point of 84-85°C. It is a useful intermediate in the synthesis of pharmaceuticals and has been used in the synthesis of a variety of drugs, including antifungal agents, antibiotics, and anticancer agents.

科学的研究の応用

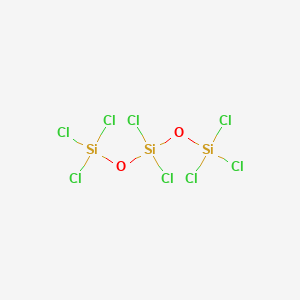

エステル化反応における触媒

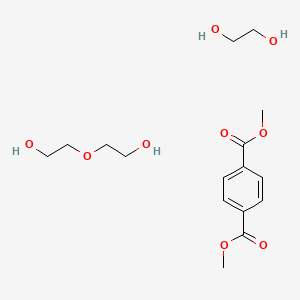

“3-メトキシ-5-ニトロ安息香酸メチル”は、Zr/Ti固体酸触媒を用いたエステル化反応により、一連の安息香酸メチルの合成に使用されます . 様々な物質で固定されたジルコニウム金属固体の固体酸を調べた結果、Tiが固定されたジルコニウム金属触媒が最も高い活性を示すことがわかりました .

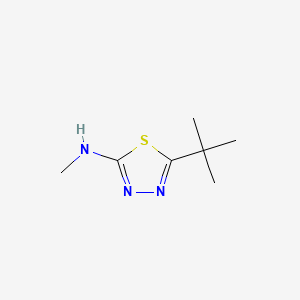

グリーンなニトロ化プロセス

5-メチル-2-ニトロ安息香酸の合成において、HNO3/Ac2Oの混合物による“3-メトキシ-5-ニトロ安息香酸メチル”の環境に優しい新しいニトロ化プロセスが開発されました . この戦略は、“3-メトキシ-5-ニトロ安息香酸メチル”のニトロ化に焦点を当てており、基質の高い選択性と環境に優しいニトロ化プロセスという利点があります .

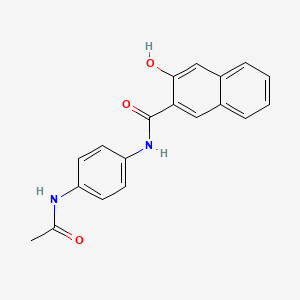

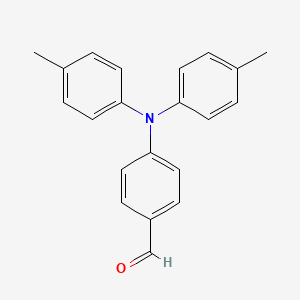

置換ニトロスチレン安息香酸の合成

“3-メトキシ-5-ニトロ安息香酸メチル”は、DBU存在下DMSO中での芳香族アルデヒドとの反応により、置換ニトロスチレン安息香酸の調製にも使用できます .

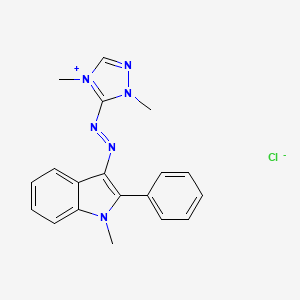

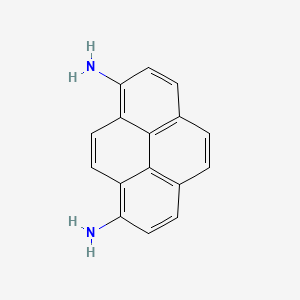

4-(ヒドロキシメチル)-1-トシルインドールの合成

“3-メトキシ-5-ニトロ安息香酸メチル”は、Reissertインドール合成のバッチョ-ライムグルーバー変法により、4-(ヒドロキシメチル)-1-トシルインドールの合成に使用できます .

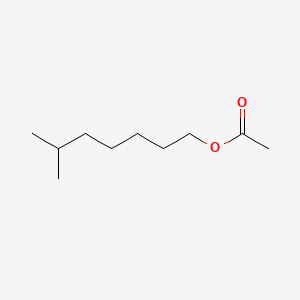

香味剤

“3-メトキシ-5-ニトロ安息香酸メチル”を含む安息香酸メチル化合物は、毒性が低く、主に香料や溶媒として使用されています . 例えば、安息香酸メチルは、パイナップル、イチゴ、チェリーのシロップに使用できるフルーティーな風味を持っています .

樹脂ゴムにおける溶媒

Safety and Hazards

The safety data sheet for “Methyl 3-nitrobenzoate” suggests that it should be handled with care. It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It is also recommended to use personal protective equipment and ensure adequate ventilation .

作用機序

Target of Action

Nitrobenzoate compounds are often used in organic synthesis, particularly in the creation of other complex organic compounds. They can act as intermediates in various chemical reactions .

Mode of Action

Nitrobenzoate compounds can undergo reactions such as nitration, which involves the addition of a nitro group to an organic compound . This is a type of electrophilic aromatic substitution reaction .

Biochemical Pathways

Nitrobenzoate compounds can participate in various chemical reactions, serving as precursors or intermediates to other compounds .

Result of Action

The result of Methyl 3-methoxy-5-nitrobenzoate’s action would depend on its specific use in a chemical reaction. As an intermediate, its primary role would be to contribute to the synthesis of a target compound .

Action Environment

The action of Methyl 3-methoxy-5-nitrobenzoate, like other chemicals, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals, which can affect the rate and outcome of chemical reactions .

特性

IUPAC Name |

methyl 3-methoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-4-6(9(11)15-2)3-7(5-8)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTVXCVLGHROLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358103 | |

| Record name | methyl 3-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78238-13-8 | |

| Record name | Benzoic acid, 3-methoxy-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78238-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

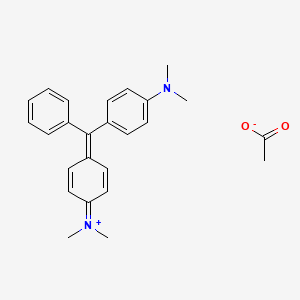

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] decanoate](/img/no-structure.png)

![Bis[4,4'-dimethoxy-alpha,alpha'-stilbenedithiolato(2-)]nickel](/img/structure/B1581230.png)